molecular formula C19H15N5O3S2 B6559153 N-(4-{2-[(1,3-benzothiazol-2-yl)carbamoyl]ethyl}-1,3-thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 1040642-84-9

N-(4-{2-[(1,3-benzothiazol-2-yl)carbamoyl]ethyl}-1,3-thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No. B6559153
CAS RN: 1040642-84-9
M. Wt: 425.5 g/mol
InChI Key: RYCSQETUNCWIKS-UHFFFAOYSA-N
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Description

“N-(4-{2-[(1,3-benzothiazol-2-yl)carbamoyl]ethyl}-1,3-thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide” is a compound that belongs to the class of benzothiazole derivatives . Benzothiazole (BT) is a privileged bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products . BT derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, anti-inflammatory activities .


Synthesis Analysis

The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc . In one study, hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis of new N’-(1,3-benzothiazol-2-yl)-arylamides was carried out in high yields under relatively milder reaction conditions using dimethyl formamide as solvent .


Molecular Structure Analysis

The synthesized compounds were characterized by FTIR, 1 H-NMR, 13 C-NMR and HRMS spectral data . The molecular structure of these compounds is determined by these spectral data.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . These reactions are used to create the benzothiazole moiety and attach it to other functional groups to form the final compound.

Future Directions

Benzothiazole derivatives have been associated with diverse biological activities and have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and agrochemicals . Future research could focus on exploring these applications further, optimizing the synthesis process, and investigating the specific mechanisms of action of these compounds.

properties

IUPAC Name

N-[4-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-1,3-thiazol-2-yl]-6-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O3S2/c25-15-7-5-11(9-20-15)17(27)24-18-21-12(10-28-18)6-8-16(26)23-19-22-13-3-1-2-4-14(13)29-19/h1-5,7,9-10H,6,8H2,(H,20,25)(H,21,24,27)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCSQETUNCWIKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CCC3=CSC(=N3)NC(=O)C4=CNC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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